Cas no 773103-05-2 (2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane)

2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane
-
- Inchi: 1S/C10H11FO3/c1-12-7-2-3-8(9(11)6-7)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3
- InChI Key: NZIRPRNRDXSPAP-UHFFFAOYSA-N
- SMILES: C1COC(C2C=CC(OC)=CC=2F)O1
2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022IU8-5g |
2-(2-fluoro-4-methoxyphenyl)-1,3-dioxolane |
773103-05-2 | 95% | 5g |
$137.00 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261574-25g |
2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane |
773103-05-2 | 98% | 25g |
¥1872.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261574-100g |
2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane |
773103-05-2 | 98% | 100g |
¥4841.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261574-5g |
2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane |
773103-05-2 | 98% | 5g |
¥460.00 | 2024-07-28 | |
Aaron | AR022IU8-10g |
2-(2-fluoro-4-methoxyphenyl)-1,3-dioxolane |
773103-05-2 | 95% | 10g |
$232.00 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261574-10g |
2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane |
773103-05-2 | 98% | 10g |
¥955.00 | 2024-07-28 |
2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane Related Literature
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
Additional information on 2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane
Research Briefing on 2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane (CAS: 773103-05-2) and Its Applications in Chemical Biology and Pharmaceutical Research
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of fluorinated aromatic compounds, particularly 2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane (CAS: 773103-05-2), as versatile intermediates in drug discovery and development. This briefing synthesizes the latest findings on this compound, focusing on its synthetic utility, biological activities, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane serves as a key precursor in the synthesis of novel kinase inhibitors. The compound's unique electronic properties, conferred by the fluorine atom and methoxy group, enhance binding affinity to ATP pockets of target kinases. Researchers at University of Cambridge developed a series of derivatives showing nanomolar inhibition against CDK4/6, with improved selectivity profiles compared to existing therapeutics.
In neuropharmacology, the compound has shown promise as a scaffold for developing σ-1 receptor modulators. A Nature Communications paper (2024) reported that structural modifications of 773103-05-2 yielded compounds with potent neuroprotective effects in models of Parkinson's disease. The 1,3-dioxolane moiety was found to enhance blood-brain barrier permeability while maintaining metabolic stability.
The synthetic accessibility of 2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane has been improved through recent methodological advances. A Green Chemistry publication described a biocatalytic approach using engineered ketoreductases to produce enantiomerically pure forms of the compound, achieving >99% ee and 85% yield under mild conditions. This development addresses previous challenges in stereoselective synthesis of fluorinated dioxolanes.
Analytical characterization studies using advanced techniques like cryo-EM and solid-state NMR have revealed interesting conformational properties of 773103-05-2 derivatives. The fluorophenyl ring exhibits restricted rotation that influences molecular recognition processes, as demonstrated in protein-ligand cocrystal structures published in ACS Chemical Biology (2023).
Ongoing clinical trials (Phase I/II) are evaluating 773103-05-2-derived compounds as potential treatments for hormone-resistant cancers and inflammatory disorders. Preliminary results suggest favorable pharmacokinetic profiles, with oral bioavailability exceeding 60% in primate models. However, metabolic stability remains an area requiring further optimization, particularly regarding glucuronidation of the methoxy group.
Future research directions include exploring the compound's utility in PROTAC design and as a fluorine-18 labeling precursor for PET imaging agents. The presence of both fluorine and methoxy groups offers unique opportunities for radiotracer development, as highlighted in recent patent applications from major pharmaceutical companies.
773103-05-2 (2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane) Related Products
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)



